

# Application Note & Protocol: Extraction of Antioxidant Agent-12 from Ophiopogon japonicus Root

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## Compound of Interest

Compound Name: Antioxidant agent-12

Cat. No.: B571568

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## Introduction

Ophiopogon japonicus, a perennial herb native to East Asia, is widely utilized in traditional medicine and functional foods. Its roots are a rich source of various bioactive compounds, including homoisoflavonoids and polysaccharides, which exhibit significant pharmacological activities.[1][2][3] Among these, the homoisoflavonoids are particularly noted for their potent antioxidant properties.[1][4] This document provides a detailed protocol for the extraction of "Antioxidant agent-12," a representative homoisoflavonoid antioxidant, from the dried roots of Ophiopogon japonicus.

Homoisoflavonoids such as Methylophiopogonanone A and Methylophiopogonanone B are major antioxidant constituents found in the plant's roots. These compounds contribute to the plant's therapeutic effects, which include cardiovascular protection, anti-inflammation, and immunomodulation. The protocol described herein is optimized for the efficient extraction of these homoisoflavonoids for research and drug development purposes. Additionally, a protocol for the extraction of antioxidant polysaccharides from Ophiopogon japonicus is provided as a supplementary method.

## Quantitative Data Summary

The following tables summarize the extraction yields and antioxidant activities of different solvent extracts and major homoisoflavonoid compounds from Ophiopogon japonicus root.

Table 1: Extraction Yield and Total Flavonoid Content

Extract Type	Solvent	Extraction Yield (w/w, %)	Total Flavonoid Content (mg RE/g)
CME	Chloroform/Methanol (1:1, v/v)	3.89 ± 0.15	16.50 ± 0.38
ME	Methanol	26.42 ± 1.39	3.76 ± 0.16
EE	70% Ethanol	31.90 ± 1.42	2.62 ± 0.06

RE: Rutin Equivalents

Table 2: Comparative Antioxidant Activities

Sample	DPPH (μmol TE/g)	ABTS (μmol TE/g)	FRAP (μmol TE/g)	CUPRAC (μmol TE/g)
MOPB	-	-	-	-
MOPA	-	-	-	-
CME	30.96 ± 0.26	45.54 ± 0.24	38.95 ± 0.59	132.64 ± 0.84
ME	-	-	-	-
EE	-	-	-	-

MOPB: Methylophiopogonanone B, MOPA: Methylophiopogonanone A, CME: Chloroform/Methanol Extract, ME: Methanol Extract, EE: 70% Ethanol Extract, TE: Trolox Equivalents. Note: Specific values for MOPA, MOPB, ME, and EE were not provided in a comparable format in the source.

## Experimental Protocols

### Protocol 1: Extraction of Homoisoflavonoids ("Antioxidant agent-12")

This protocol is based on the heat reflux extraction method, which has been shown to be effective for isolating homoisoflavonoids from *Ophiopogon japonicus* root.

#### 1. Materials and Reagents:

- Dried *Ophiopogon japonicus* root powder
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Heat reflux apparatus
- Rotary evaporator
- Filter paper
- Analytical balance
- Glassware (beakers, flasks, etc.)

#### 2. Extraction Procedure:

- Weigh 20 g of dried *Ophiopogon japonicus* root powder and place it into a round-bottom flask.
- Prepare a 1:1 (v/v) mixture of chloroform and methanol.
- Add 200 mL of the chloroform/methanol solvent to the flask containing the root powder.
- Set up the heat reflux apparatus and heat the mixture for 2 hours.
- After reflux, allow the mixture to cool to room temperature.
- Filter the mixture through filter paper to separate the extract from the solid residue.

- Repeat the extraction process with the solid residue two more times, using fresh solvent each time.
- Combine the filtrates from all three extractions.
- Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure to obtain the crude Chloroform/Methanol Extract (CME).
- Dissolve the dried extract in methanol for further analysis or purification.

## Protocol 2: Extraction of Antioxidant Polysaccharides

This protocol outlines the hot water extraction of polysaccharides, another class of antioxidant compounds in *Ophiopogon japonicus*.

### 1. Materials and Reagents:

- Dried *Ophiopogon japonicus* root powder (post-ethanol extraction waste can also be used)
- Distilled water
- Ethanol (95%)
- Centrifuge and centrifuge tubes
- Rotary evaporator
- Lyophilizer (freeze-dryer)
- Water bath or heating mantle

### 2. Extraction Procedure:

- Mix the powdered *Ophiopogon japonicus* root with distilled water at a solvent-to-material ratio of 30:1 (mL/g).
- Heat the mixture at 90°C for 30 minutes in a water bath with constant stirring.
- After extraction, centrifuge the mixture at 3,500 rpm for 10 minutes to pellet the solid residue.

- Collect the supernatant (aqueous extract) and concentrate it using a rotary evaporator.
- Add four times the volume of 95% ethanol to the concentrated extract to precipitate the polysaccharides.
- Allow the mixture to stand at 4°C for 24 hours.
- Centrifuge the mixture at 3,500 rpm for 10 minutes to collect the precipitated polysaccharide.
- Discard the supernatant and lyophilize the polysaccharide pellet to obtain a dry powder.

## Visualizations

### Signaling Pathway

The antioxidant activity of compounds from *Ophiopogon japonicus*, particularly polysaccharides, has been linked to the activation of the Nrf2/GPX4 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress.

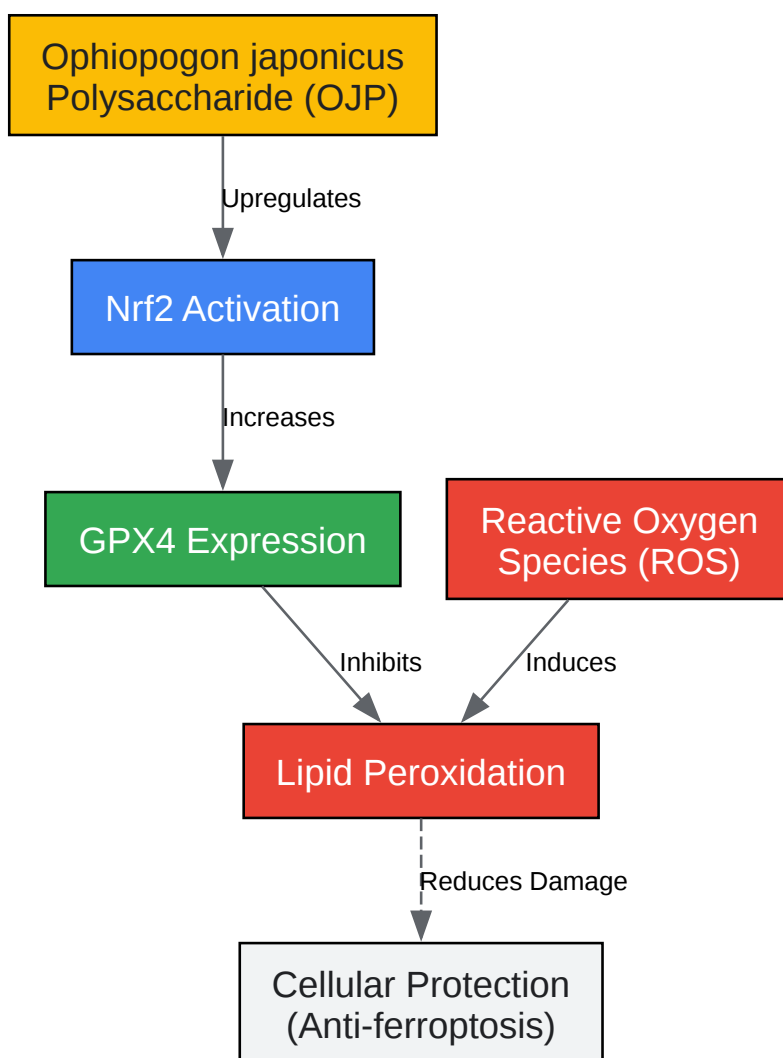


Figure 1: Antioxidant Signaling Pathway of Ophiopogon japonicus Polysaccharides

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Caption: Nrf2/GPX4 signaling pathway activated by O. japonicus polysaccharides.

## Experimental Workflow

The following diagram illustrates the workflow for the extraction and analysis of "**Antioxidant agent-12.**"

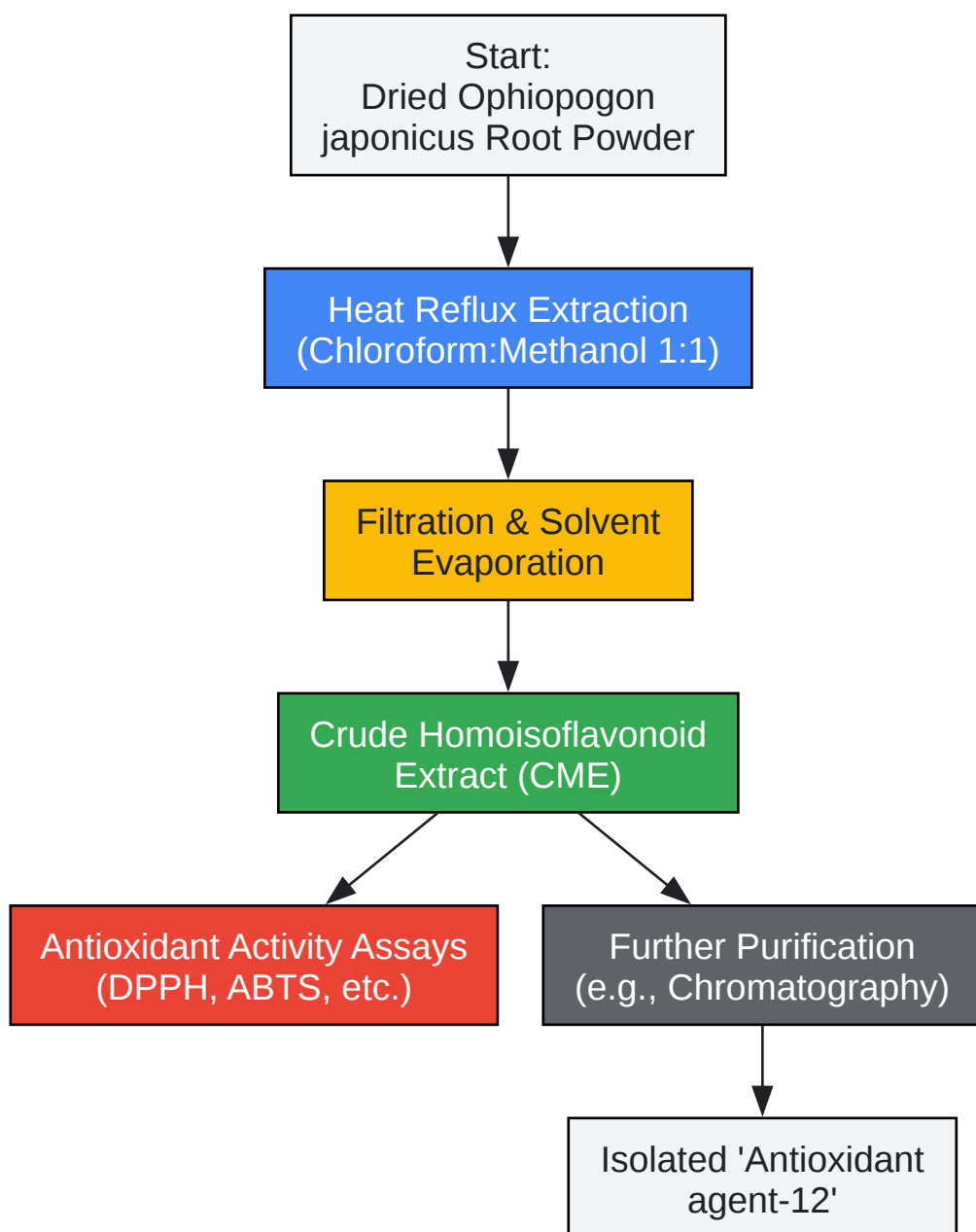


Figure 2: Workflow for Homoisoflavonoid Extraction and Analysis

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